![molecular formula C13H7FN2 B12583094 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile CAS No. 648418-50-2](/img/structure/B12583094.png)
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The fluorine atom in the structure enhances the compound’s stability and bioavailability, making it a valuable target for drug development and other scientific research.
Vorbereitungsmethoden
The synthesis of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves several steps, typically starting with the construction of the pyrrolo[2,1-a]isoquinoline core. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process. This reaction uses visible light irradiation and tolerates various functional groups, including ester, nitrile, ketone, and alkene, achieving yields of up to 94% . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce nitriles to amines.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide or silver nitrate.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as trifluoromethyl-pyrrolo[2,1-a]isoquinolines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The presence of the fluorine atom in this compound provides unique advantages in terms of stability and bioavailability, distinguishing it from other derivatives.
Conclusion
This compound is a versatile and valuable compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a promising candidate for further study and application.
Eigenschaften
CAS-Nummer |
648418-50-2 |
|---|---|
Molekularformel |
C13H7FN2 |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
2-fluoropyrrolo[2,1-a]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H7FN2/c14-11-7-12-10-4-2-1-3-9(10)5-6-16(12)13(11)8-15/h1-7H |
InChI-Schlüssel |
ZRLZADXMABWQLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=CC(=C3C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
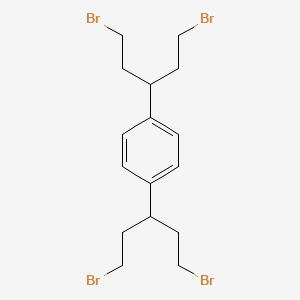

![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
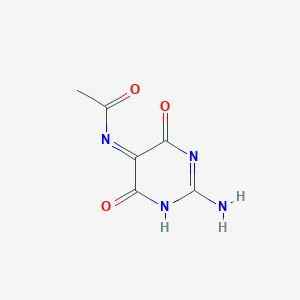
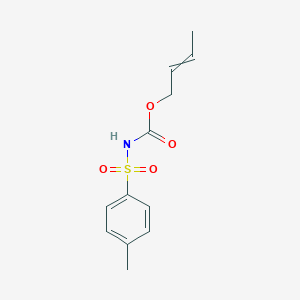

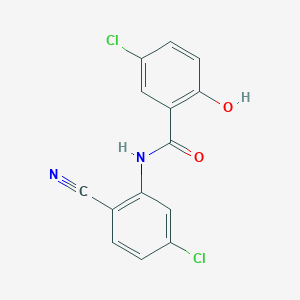
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
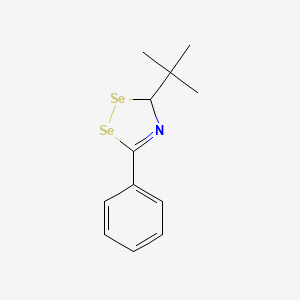
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
